4-Sulfophthalic acid
Overview
Description
4-Sulfophthalic acid is an organic compound with the chemical formula C8H6O7S . It is a white crystalline powder with strong acidity and is primarily used as a raw material in the production of dyes and pigments . It is commonly employed in the manufacturing of water-soluble dyes, specifically acid dyes that find applications in industries such as textiles, leather, paper, and ink .
Synthesis Analysis
The synthesis of 4-Sulfophthalic acid involves the sulfonation of phthalic anhydride . The sulfonation degree of phthalic anhydride can be monitored and evaluated by reversed-phase high-performance liquid chromatography (RP-HPLC) . The 4-Sulfophthalic acid trisodium salt is formed as a byproduct during the preparation of D&C Yellow No.10 .
Molecular Structure Analysis
The 4-Sulfophthalic acid molecule contains a total of 22 bonds. There are 16 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), 3 hydroxyl groups, and 1 sulfonic (thio-/dithio-) acid .
Chemical Reactions Analysis
4-Sulfophthalic acid is used as a reagent for the reaction with ethylhexanol in the preparation of a plasticizing dopant for poly(aniline) . It has also been used in the preparative separation of 3- and 4-sulfophthalic acid from a mixture by high-speed counter-current chromatography .
Physical And Chemical Properties Analysis
4-Sulfophthalic acid is a clear slightly brown solution . It has a molecular weight of 246.19 . The density is 1.292 g/mL at 25 °C and the refractive index is n20/D 1.447 .
Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
4-SPA is utilized as an ionic crosslinker and sulfonating agent in the synthesis of organic–inorganic nanocomposite membranes. These membranes are designed for potential application in direct borohydride fuel cells (DBFCs) . The incorporation of 4-SPA enhances the physicochemical properties of the membranes, such as ion exchange capacity and ionic conductivity, which are crucial for the efficient operation of fuel cells .
Synthesis of Hybrid Nanocomposites
The compound plays a significant role in the development of novel green hybrid nanocomposites. These composites are characterized by their improved thermal and oxidative stability, tensile strength, and reduced borohydride permeability, making them suitable for various advanced technological applications .
Pharmaceutical Intermediates
4-SPA serves as a building block in the synthesis of certain pharmaceutical drugs and drug intermediates. Its unique properties allow for the creation of complex molecules that can be used in the development of new medications.
Fine Chemical Production
Researchers employ 4-SPA in the production of fine chemicals that find applications across diverse industries, including electronics, agriculture, and cosmetics. The versatility of 4-SPA makes it a valuable asset in the synthesis of high-purity chemicals.
Dye and Polymer Synthesis
Due to its capacity to form stable complexes with metal ions, 4-SPA is extensively used in the synthesis of various organic compounds, particularly dyes and polymers. This application is critical in the textile and materials science industries .
Analytical Chemistry
In analytical chemistry, 4-SPA is applied in the separation processes. For instance, it is used on specific HPLC columns for the separation of compounds, which is essential for the purification and analysis of chemical substances .
Safety and Hazards
4-Sulfophthalic acid is classified as a corrosive material . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. It should only be used in a well-ventilated area and direct contact or inhalation of dust, fume, gas, mist, vapors, or spray should be avoided .
Future Directions
The current outlook for the 4-Sulfophthalic acid market is positive and is expected to witness steady growth in the coming years . The rising demand for dyes and pigments, especially in emerging economies, is a key driver for the market . The increasing popularity of sustainable and eco-friendly dyes is providing new opportunities for the market . Manufacturers are developing bio-based dyes that reduce the environmental impact and offer improved performance . This trend is expected to further boost the demand for 4-Sulfophthalic acid .
Mechanism of Action
Mode of Action
- Due to its acidic nature, 4-sulfophthalic acid can undergo acid-base reactions, forming salts with bases. The presence of multiple functional groups suggests the possibility of further reactions, but specific investigations are needed. These interactions may influence cellular pH, enzyme activity, or other biochemical processes.
properties
IUPAC Name |
4-sulfophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKQDGLSQUASME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026535 | |
Record name | 4-Sulfophthalic acid | |
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Molecular Weight |
246.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light orange liquid (50% aqueous solution); [MSDSonline] | |
Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo- | |
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Record name | 4-Sulfophthalic acid | |
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Product Name |
4-Sulfophthalic acid | |
CAS RN |
89-08-7 | |
Record name | 4-Sulfophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-08-7 | |
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Record name | 4-Sulfophthalic acid | |
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Record name | 4-SULFOPHTHALIC ACID | |
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Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo- | |
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Record name | 4-Sulfophthalic acid | |
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Record name | 4-sulphophthalic acid | |
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Record name | 4-SULFOPHTHALIC ACID | |
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Record name | 4-SULFOPHTHALIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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